molecular formula C22H27NO2S B2632589 N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide CAS No. 1396866-74-2

N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide

Cat. No.: B2632589
CAS No.: 1396866-74-2
M. Wt: 369.52
InChI Key: GBOOUPVYDUMQHG-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining furan, thiophene, and adamantane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the adamantane-1-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]amine under basic conditions to yield the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,5-dione derivatives, while reduction could lead to tetrahydrofuran derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: Potential therapeutic applications could include antiviral, anticancer, or anti-inflammatory agents.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide
  • N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxylate
  • N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxylamide

Uniqueness

The uniqueness of this compound lies in its combination of furan, thiophene, and adamantane structures, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2S/c24-21(22-12-16-9-17(13-22)11-18(10-16)14-22)23(15-19-3-1-7-25-19)6-5-20-4-2-8-26-20/h1-4,7-8,16-18H,5-6,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOOUPVYDUMQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N(CCC4=CC=CS4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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